molecular formula C21H21ClN8O3 B11110416 N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

N-(3-chloro-4-methylphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B11110416
M. Wt: 468.9 g/mol
InChI Key: YJDPXXBJIOXXTP-YDZHTSKRSA-N
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Description

4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a nitrobenzaldehyde moiety, a chloro-methylanilino group, and a morpholino-triazinyl hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro-methylanilino and morpholino-triazinyl moieties contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitrobenzaldehyde 1-[4-(3-chloro-4-methylanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in various research applications .

Properties

Molecular Formula

C21H21ClN8O3

Molecular Weight

468.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-6-morpholin-4-yl-2-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H21ClN8O3/c1-14-2-5-16(12-18(14)22)24-19-25-20(27-21(26-19)29-8-10-33-11-9-29)28-23-13-15-3-6-17(7-4-15)30(31)32/h2-7,12-13H,8-11H2,1H3,(H2,24,25,26,27,28)/b23-13+

InChI Key

YJDPXXBJIOXXTP-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=C(C=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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